4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine
Overview
Description
4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and 4-methylpyrrolidine. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under reflux conditions .
This step involves reacting the intermediate pyrimidine compound with 1-(4-trifluoromethylbenzoyl)piperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile and 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine.
Piperazine derivatives: Compounds such as 1-(4-trifluoromethylbenzoyl)piperazine and other substituted piperazines.
Uniqueness
4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidinyl and piperazinyl groups contribute to its bioactivity and target specificity.
Properties
IUPAC Name |
[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c1-15-14-18(26-20(25-15)29-8-2-3-9-29)27-10-12-28(13-11-27)19(30)16-4-6-17(7-5-16)21(22,23)24/h4-7,14H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOTCBNLXUJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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